molecular formula C20H17NO6 B115623 Pareirubrine A CAS No. 147044-68-6

Pareirubrine A

Cat. No. B115623
M. Wt: 367.4 g/mol
InChI Key: ALZVZHLQANZNQJ-UHFFFAOYSA-N
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Description

Pareirubrine A is a novel tropoloisoquinoline alkaloid with antileukemic activity . It was isolated from Cissampelos pareira . The structure of Pareirubrine A was determined based on its spectroscopic data and X-ray diffraction analysis .


Molecular Structure Analysis

Pareirubrine A has a molecular formula of C20H17NO6 . Its molecular weight is 367.35200 . The structure was determined using spectroscopic data and X-ray diffraction analysis .


Physical And Chemical Properties Analysis

Pareirubrine A has a density of 1.41g/cm3 . It has a boiling point of 768.4ºC at 760mmHg . The exact mass is 367.10600 . The LogP value is 1.98540 , and the vapour pressure is 1.58E-23mmHg at 25°C .

properties

CAS RN

147044-68-6

Product Name

Pareirubrine A

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

6-hydroxy-7,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one

InChI

InChI=1S/C20H17NO6/c1-24-17-10-7-8-21-15-12(10)13(19(26-3)20(17)27-4)9-5-6-11(22)16(23)18(25-2)14(9)15/h5-8H,1-4H3,(H,22,23)

InChI Key

ALZVZHLQANZNQJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C=CNC3=C2C(=C4C3=C(C(=O)C(=O)C=C4)OC)C(=C1OC)OC

SMILES

COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC

Canonical SMILES

COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC

synonyms

pareirubrine A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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